molecular formula C12H12N2O3 B7976664 3-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}benzoic acid

3-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}benzoic acid

Cat. No.: B7976664
M. Wt: 232.23 g/mol
InChI Key: IEHQOWCPJKXAFC-UHFFFAOYSA-N
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Description

3-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}benzoic acid is an organic compound that features a benzoic acid core linked to a pyrazole moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-methanol with 3-bromomethylbenzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyrazole derivative attacks the bromomethyl group of the benzoic acid derivative, forming the desired ether linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The benzoic acid moiety can undergo oxidation reactions to form corresponding carboxylate salts or esters.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Functionalized pyrazole derivatives.

Scientific Research Applications

3-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
  • 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
  • 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid

Comparison: 3-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}benzoic acid is unique due to its ether linkage between the benzoic acid and pyrazole moieties, which can influence its reactivity and interaction with biological targets. The position of the pyrazole ring and the nature of the linkage can significantly affect the compound’s chemical and biological properties .

Properties

IUPAC Name

3-[(1-methylpyrazol-4-yl)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-7-11(6-13-14)17-8-9-3-2-4-10(5-9)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHQOWCPJKXAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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